H-Ala-Phe-Ala-OH, also known as Homoalanine-Phenylalanine-Homoalanine, is a tripeptide composed of three amino acids: alanine, phenylalanine, and another alanine. This compound is of significant interest in scientific research due to its potential applications in biochemistry and pharmacology. It is classified as a peptide, which is a short chain of amino acids linked by peptide bonds.
The synthesis of H-Ala-Phe-Ala-OH can be achieved through various methods, predominantly using solid-phase peptide synthesis (SPPS) and liquid-phase synthesis techniques.
The molecular structure of H-Ala-Phe-Ala-OH consists of:
H-Ala-Phe-Ala-OH can participate in various chemical reactions typical for peptides, including:
The mechanism of action for H-Ala-Phe-Ala-OH largely depends on its interactions with biological targets:
H-Ala-Phe-Ala-OH has several scientific uses:
H-Ala-Phe-Ala-OH exhibits specific coordination behavior with Au(III) ions, driven by the distinct electronic properties of gold in its +3 oxidation state. The tripeptide forms stable complexes through a bidentate binding mode, where Au(III) coordinates primarily with the deprotonated amide nitrogen of the central phenylalanine residue and the carboxylate oxygen at the C-terminus. This mechanism requires amide deprotonation, a process energetically favored due to the high Lewis acidity of Au(III), which lowers the pK~a~ of the peptide NH group. The resulting square-planar geometry—characteristic of d^8^ metal ions like Au(III)—is stabilized by additional chloride ligands, forming a [Au(tripeptide-H)Cl~2~] complex with the metal center integrated into a planar AuNCl~2~O chromophore [4] [7].
Crucially, the phenylalanine side chain influences this process through hydrophobic interactions and secondary coordination effects. Computational studies reveal that aromatic residues (e.g., Phe) enhance binding affinity by 15–20 kcal/mol compared to aliphatic residues due to weak van der Waals contacts with Au(III)’s coordination sphere. However, Au(III) is susceptible to reduction to Au(I) during coordination, facilitated by electron-donating groups in peptides. This reduction is accelerated by sulfur-containing residues (absent in H-Ala-Phe-Ala-OH) but can still occur via charge transfer from the amide or carboxylate, leading to complex instability [3] [4].
Table 1: Key Features of Au(III)-H-Ala-Phe-Ala-OH Complexation
Parameter | Observation | Technique Used |
---|---|---|
Binding Mode | Bidentate (N¯, O^-^) | IR-LD, NMR |
Coordination Geometry | Square-planar | DFT Calculations |
Primary Driving Force | Amide deprotonation | pH Titration, Spectroscopy |
Reduction Tendency | Moderate (Δe = 0.8–1.2) | Cyclic Voltammetry |
Role of Phe Side Chain | Hydrophobic stabilization | Computational Modeling |
The protonation state of H-Ala-Phe-Ala-OH dictates its conformational flexibility and metal-binding efficacy. Under acidic conditions (pH < 3), the N-terminal amine (–NH~3~^+^) and C-terminal carboxylate (–COOH) remain protonated, favoring a closed conformation stabilized by intramolecular hydrogen bonding (e.g., N^+^H···OC). This structure limits metal access to the amide nitrogen, reducing coordination sites to the C-terminal oxygen alone. At physiological pH (7.4), deprotonation of the C-terminus (–COO^−^) occurs, while the amide nitrogen remains protonated. This state enables chelate-assisted binding, where Au(III) first anchors to the carboxylate and subsequently facilitates amide deprotonation [4].
Neutral-to-basic conditions (pH > 9) induce full deprotonation of the tripeptide, exposing the amide nitrogen lone pair and enhancing metal affinity by 25–30%. IR linear dichroism (IR-LD) studies of analogous dipeptides (e.g., H-Ala-Phe-OH) confirm that protonation shifts alter vibrational frequencies:
These protonation-driven changes directly impact biological relevance. In tumor microenvironments (slightly acidic pH), H-Ala-Phe-Ala-OH’s reduced Au(III) affinity may limit cytotoxicity, whereas systemic (neutral pH) conditions favor stable complex formation and potential DNA targeting [8].
Although Pt(II) and Au(III) are isoelectronic d^8^ ions, their coordination with H-Ala-Phe-Ala-OH diverges due to differences in Lewis acidity, redox stability, and ligand exchange kinetics. Pt(II) exhibits slower ligand exchange and higher kinetic inertness, forming stable complexes via N-terminal amine and amide nitrogen binding. In contrast, Au(III)’s stronger Lewis acidity favors rapid binding with carboxylate oxygen but suffers from lower thermodynamic stability due to reduction susceptibility [3] [7].
Table 2: Pt(II) vs. Au(III) Binding with H-Ala-Phe-Ala-OH
Property | Pt(II) | Au(III) |
---|---|---|
Preferred Sites | N-terminal (NH~2~), Amide (N¯) | Carboxylate (O), Deprotonated Amide (N¯) |
Binding Constant (K) | 10^8^–10^9^ M^−1^ | 10^6^–10^7^ M^−1^ |
Reduction Potential | Stable (E° = +0.2 V vs. SHE) | Unstable (E° = +1.5 V vs. SHE) |
Charge Transfer | Minimal (0.1–0.2 e^−^) | Significant (0.5–0.8 e^−^) |
Role of Phe Residue | Minor hydrophobic contribution | Key affinity enhancer (ΔG = −3.2 kcal/mol) |
Computational data reveals Au(III) has higher intrinsic affinity for aromatic residues than Pt(II). The interaction energy for Au(III)-Phe adducts reaches −28.5 kcal/mol, exceeding Pt(II)-Phe by ∼10 kcal/mol. However, in full tripeptide systems, Pt(II) achieves greater net stability due to lower reduction tendencies and inertness toward ligand displacement. Charge transfer analysis confirms Au(III) withdraws 0.6–0.8 e^−^ from the tripeptide upon binding, while Pt(II) withdraws <0.3 e^−^, explaining Au(III)’s rapid reduction in biological milieus [3] [6].
This divergence informs drug design: Pt(II) complexes (e.g., cisplatin derivatives) leverage amide coordination for DNA crosslinking, whereas Au(III) agents like [Au(tripeptide)Cl~2~] may rely on backbone-directed redox modulation for anticancer activity [6] [9].
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